3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c21-12-10-9(3-6-23-10)16-18-20(12)8-1-4-19(5-2-8)13(22)11-14-7-15-17-11/h3,6-8H,1-2,4-5H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNRLGOMKIGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel triazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound integrates several pharmacologically relevant moieties:
- Triazole Rings : Known for their diverse biological activities.
- Piperidine Moiety : Enhances the compound's interaction with biological targets.
- Thieno[3,2-d][1,2,3]triazin Framework : Contributes to its unique pharmacological profile.
The presence of these functional groups suggests potential interactions with various biological receptors and enzymes.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. For instance:
- Triazole-based compounds have demonstrated efficacy against a range of bacteria and fungi. The compound may similarly possess antimicrobial activity due to its structural composition .
A comparative study highlighted the following MIC values of related compounds:
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Miconazole | Candida albicans | 0.5 |
| Compound A | Aspergillus niger | 0.5 |
| Compound B | Escherichia coli | 1.0 |
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The compound may inhibit specific cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing apoptosis in cancer cells.
- Inhibition of Kinases : Targeting pathways critical for tumor growth.
Studies have shown that similar triazole compounds exhibit IC50 values in the micromolar range against various cancer cell lines .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes involved in cell proliferation.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to growth factors.
Case Studies
Recent studies have explored the biological activity of structurally similar compounds:
- Compound X : Exhibited significant antifungal activity against Cryptococcus neoformans with an MIC comparable to established drugs like fluconazole.
- Compound Y : Demonstrated potent anticancer activity in vitro against breast cancer cell lines, showing a marked reduction in cell viability at concentrations as low as 5 µM.
These findings suggest that the target compound could have similar or enhanced therapeutic effects.
Scientific Research Applications
Chemical Synthesis
4-Ethyl-2,3-difluorobenzaldehyde serves as a versatile building block in organic synthesis. Its difluorobenzaldehyde structure allows for the introduction of functional groups through various chemical reactions. The compound can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The compound's structural characteristics make it a valuable intermediate in pharmaceutical development. It has been explored for its potential in synthesizing various bioactive compounds.
Case Studies
- Antimicrobial Agents : Research indicates that derivatives of 4-Ethyl-2,3-difluorobenzaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown activity against antibiotic-resistant strains of bacteria .
- Cancer Therapeutics : In studies focused on cancer treatment, analogs derived from 4-Ethyl-2,3-difluorobenzaldehyde were tested for their efficacy in targeting specific cancer cells. These compounds demonstrated improved survival rates in preclinical models .
Agrochemical Applications
In agriculture, 4-Ethyl-2,3-difluorobenzaldehyde is being investigated as a precursor for developing crop protection agents. Its ability to modify biological pathways in plants makes it a candidate for creating herbicides and pesticides.
Research Findings
- Herbicidal Activity : Compounds synthesized from 4-Ethyl-2,3-difluorobenzaldehyde have been evaluated for their herbicidal properties. Studies show that these compounds can inhibit weed growth effectively while minimizing harm to crops .
- Insecticidal Properties : Some derivatives have shown promising insecticidal activity against common agricultural pests, highlighting their potential as environmentally friendly alternatives to traditional pesticides .
Material Science Applications
Beyond pharmaceuticals and agrochemicals, 4-Ethyl-2,3-difluorobenzaldehyde has applications in material science due to its unique chemical properties.
Polymer Chemistry
The compound can be used as a monomer in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives.
Summary Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Enhanced yields via controlled reactions |
| Pharmaceuticals | Antimicrobial agents | Effective against resistant bacterial strains |
| Cancer therapeutics | Improved survival rates in preclinical cancer models | |
| Agrochemicals | Herbicides and pesticides | Effective weed control with minimal crop damage |
| Material Science | Monomer for polymers | Development of advanced materials |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound shares structural homology with derivatives reported in and , which feature thieno[3,2-d]pyrimidine or triazolo-pyrimidine cores. Key distinctions include:
- Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs.
- Substituent Diversity : Unlike compounds in (e.g., 7a–7d), which have phenyloxy groups at the 2-position, the target compound substitutes the piperidine-triazole-carbonyl group, likely improving solubility and target affinity .
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
